Cas no 1212960-01-4 ((2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol)

(2S)-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol is a chiral amino alcohol derivative featuring a substituted phenyl ring with chloro and difluoro functional groups. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical applications requiring enantioselective precision. The presence of halogen substituents enhances its reactivity in cross-coupling reactions, while the amino and hydroxyl groups provide versatile handles for further functionalization. This compound is well-suited for the development of bioactive molecules, including potential enzyme inhibitors or receptor modulators, due to its structural rigidity and electronic properties. High purity and defined stereochemistry ensure reproducibility in research and industrial processes.
(2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol structure
1212960-01-4 structure
商品名:(2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol
CAS番号:1212960-01-4
MF:C8H8ClF2NO
メガワット:207.605028152466
CID:6251427
PubChem ID:66514727

(2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol
    • 1212960-01-4
    • AKOS015929238
    • EN300-1966708
    • インチ: 1S/C8H8ClF2NO/c9-7-5(10)2-1-4(8(7)11)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m1/s1
    • InChIKey: UOYLTWDKRWFKNQ-ZCFIWIBFSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1F)[C@@H](CO)N)F

計算された属性

  • せいみつぶんしりょう: 207.0262479g/mol
  • どういたいしつりょう: 207.0262479g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 46.2Ų

(2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1966708-2.5g
(2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol
1212960-01-4
2.5g
$3051.0 2023-09-16
Enamine
EN300-1966708-0.5g
(2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol
1212960-01-4
0.5g
$1495.0 2023-09-16
Enamine
EN300-1966708-0.1g
(2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol
1212960-01-4
0.1g
$1371.0 2023-09-16
Enamine
EN300-1966708-1g
(2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol
1212960-01-4
1g
$1557.0 2023-09-16
Enamine
EN300-1966708-5.0g
(2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol
1212960-01-4
5g
$4517.0 2023-05-31
Enamine
EN300-1966708-0.25g
(2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol
1212960-01-4
0.25g
$1432.0 2023-09-16
Enamine
EN300-1966708-10.0g
(2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol
1212960-01-4
10g
$6697.0 2023-05-31
Enamine
EN300-1966708-5g
(2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol
1212960-01-4
5g
$4517.0 2023-09-16
Enamine
EN300-1966708-0.05g
(2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol
1212960-01-4
0.05g
$1308.0 2023-09-16
Enamine
EN300-1966708-10g
(2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol
1212960-01-4
10g
$6697.0 2023-09-16

(2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol 関連文献

(2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-olに関する追加情報

Introduction to (2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol (CAS No. 1212960-01-4)

(2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol, also known by its CAS number 1212960-01-4, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloro and difluorophenyl substituent, as well as an amino and hydroxyl group. These functional groups contribute to its potential biological activity and make it a valuable candidate for various therapeutic applications.

The synthesis of (2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol typically involves multi-step processes that ensure the correct stereochemistry and functional group placement. Recent advancements in asymmetric synthesis have enabled more efficient and scalable methods for producing this compound, which is crucial for its potential use in drug development. Techniques such as organocatalysis and transition-metal-catalyzed reactions have been particularly effective in achieving high enantioselectivity and yield.

In the context of medicinal chemistry, (2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol has been studied for its potential as a lead compound in the development of new drugs. Its amino and hydroxyl groups can form hydrogen bonds with target proteins, enhancing its binding affinity and selectivity. The chloro and difluorophenyl substituents provide additional hydrophobic interactions, which can improve the compound's pharmacokinetic properties, such as solubility and metabolic stability.

Recent research has focused on the biological activity of (2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol, particularly its potential as an inhibitor of specific enzymes or receptors. For example, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, it has been evaluated for its anti-inflammatory properties, demonstrating promising results in preclinical models of inflammatory diseases.

The pharmacological profile of (2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol is further enhanced by its favorable safety profile. Toxicity studies have indicated that this compound is well-tolerated at therapeutic doses, with minimal side effects observed in animal models. This makes it an attractive candidate for further clinical development.

From a clinical perspective, (2S)-2-amino-2-(3-chloro-2,4-*difluorophenyl*)ethan-*1*-*ol* has shown promise in early-stage clinical trials. Phase I trials have demonstrated its safety and tolerability in humans, with no significant adverse events reported. Phase II trials are currently underway to evaluate its efficacy in treating specific diseases, such as cancer and inflammatory disorders.

One of the key challenges in the development of (2S)-*-*amino*-*(*-*chloro*-*-*difluorophenyl*)ethan-*1*-*ol* is optimizing its delivery to target tissues. Researchers are exploring various formulations, including nanoparticles and prodrugs, to enhance its bioavailability and reduce off-target effects. These efforts aim to maximize the therapeutic benefit while minimizing potential side effects.

In conclusion, (*S*)*-*amino*-*(*-*chloro*-*-*difluorophenyl*)ethan-*1*-*ol* (CAS No. 1212960-*0*-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential, with the goal of bringing this compound closer to clinical use.

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